molecular formula C8H10FNO B1441745 (2-Fluoro-3-methoxyphenyl)methanamine CAS No. 93071-81-9

(2-Fluoro-3-methoxyphenyl)methanamine

Cat. No. B1441745
Key on ui cas rn: 93071-81-9
M. Wt: 155.17 g/mol
InChI Key: QHYXUBYSAOZUJF-UHFFFAOYSA-N
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Patent
US08741909B2

Procedure details

To a stirred solution of the oxime (14) (1.50 g, 8.86 mmol) in ethanol (70 mL) under nitrogen was added 10% palladium on carbon (100 mg). The reaction mixture was placed under an atmosphere of hydrogen and stirred at RT for 2 hr. The reaction mixture was filtered through Celite™, and was then evaporated in vacuo to remove the ethanol. The resultant crude residue was partitioned between ethyl acetate (50 mL) and aq hydrochloric acid (2 M, 50 mL). The aq layer was separated and was neutralised with saturated sodium hydrogen carbonate solution and then re-extracted with ethyl acetate (70 mL) followed by a mixture of 2-propanol and chloroform (1:1, 2×70 mL). The propanol/chloroform extracts were dried, filtered and evaporated in vacuo separately to afford the title compound (15) in two batches (batch 1: 346 mg, 25%; batch 2: 370 mg, 27%) as white solids: m/z 156 (M+H)+ (ES+) (method C).
Name
oxime
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4]=[N:5]O>C(O)C.[Pd]>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
oxime
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=NO)C=CC=C1OC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
The resultant crude residue was partitioned between ethyl acetate (50 mL) and aq hydrochloric acid (2 M, 50 mL)
CUSTOM
Type
CUSTOM
Details
The aq layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (70 mL)
ADDITION
Type
ADDITION
Details
followed by a mixture of 2-propanol and chloroform (1:1, 2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The propanol/chloroform extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo separately

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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